4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
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Overview
Description
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a phenylsulfonyl group, and a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenylsulfonyl chloride and a thiazepane derivative in the presence of a base can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: A water-soluble aldehyde used as an intermediate in drug synthesis.
Methyl 4-pyrrolidin-1-ylbenzoate: Used in organic synthesis and as a biochemical probe.
4-Pyrrolidin-1-ylmethyl-phenylamine: Utilized in proteomics research.
Uniqueness
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is unique due to its thiazepane ring structure combined with a phenylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-22(20,16-7-2-1-3-8-16)18-11-6-12-21-14-15(18)13-17-9-4-5-10-17/h1-3,7-8,15H,4-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOENUCSFYUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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